Holomycin-d3
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Overview
Description
Holomycin-d3 is a deuterated derivative of holomycin, a member of the dithiolopyrrolone class of secondary metabolites. Holomycin is produced by various Streptomyces species and is known for its broad-spectrum antibiotic properties. The compound contains a chromophore formed by two heterocycles, one of which carries a disulfide bridge . This compound is used primarily in scientific research to study the properties and mechanisms of holomycin with the added benefit of deuterium labeling for enhanced analytical precision .
Preparation Methods
Holomycin is synthesized through a series of enzymatic reactions involving a cysteine-activating non-ribosomal peptide synthetase, followed by four reduction steps by different flavoproteins. The intermediate is cyclized by a thiol oxidase and modified by acylation . Industrial production methods for holomycin-d3 involve the incorporation of deuterium during the synthesis process, which can be achieved through the use of deuterated reagents and solvents .
Chemical Reactions Analysis
Holomycin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of holomycin can lead to the formation of deacetylated derivatives .
Scientific Research Applications
Holomycin-d3 has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of antibiotic action and resistance. In biology, it serves as a tool to investigate the interactions between antibiotics and bacterial cells. In medicine, this compound is explored for its potential antitumor properties and its ability to inhibit RNA synthesis . Additionally, it is used in industrial research to develop new antibiotics and hybrid compounds with improved activity and reduced toxicity .
Mechanism of Action
Holomycin exerts its effects by disrupting bacterial metal homeostasis. It is reductively activated within the cell, where it chelates zinc with high affinity. This chelation inhibits zinc-dependent metalloenzymes, such as class II fructose bisphosphate aldolase and metallo-β-lactamases, which are crucial for bacterial metabolism and antibiotic resistance . The ene-dithiol group of holomycin enables high-affinity metal binding, making it an effective intracellular metallophore .
Comparison with Similar Compounds
Holomycin is part of the dithiolopyrrolone family, which includes compounds like thiolutin and aureothricin. These compounds share a similar bicyclic core structure containing a disulfide bridge, which is crucial for their biological activity . holomycin is unique in its ability to chelate metals and disrupt metal homeostasis within bacterial cells . This property distinguishes it from other dithiolopyrrolones, which may have different modes of action and target different molecular pathways .
Similar Compounds
- Thiolutin
- Aureothricin
- Xenorhabdins
- Thiomarinols
Holomycin-d3, with its unique properties and applications, continues to be a valuable compound in scientific research, offering insights into antibiotic mechanisms and potential therapeutic uses.
Properties
Molecular Formula |
C7H6N2O2S2 |
---|---|
Molecular Weight |
217.3 g/mol |
IUPAC Name |
2,2,2-trideuterio-N-(5-oxo-4H-dithiolo[4,3-b]pyrrol-6-yl)acetamide |
InChI |
InChI=1S/C7H6N2O2S2/c1-3(10)8-5-6-4(2-12-13-6)9-7(5)11/h2H,1H3,(H,8,10)(H,9,11)/i1D3 |
InChI Key |
HBUNPJGMNVQSBX-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)NC1=C2C(=CSS2)NC1=O |
Canonical SMILES |
CC(=O)NC1=C2C(=CSS2)NC1=O |
Origin of Product |
United States |
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